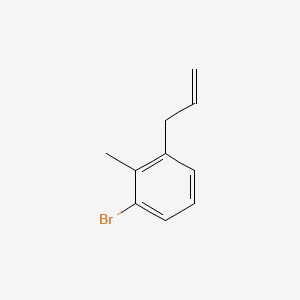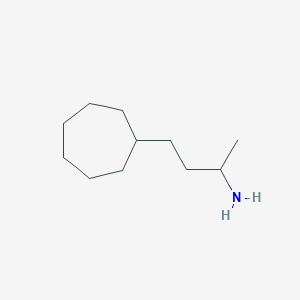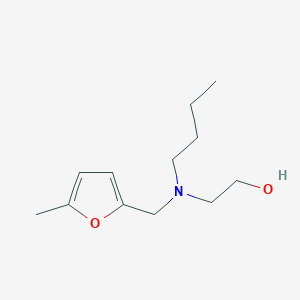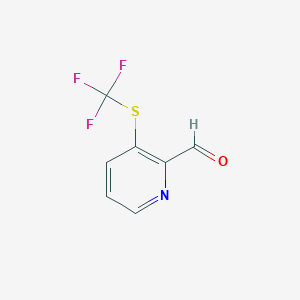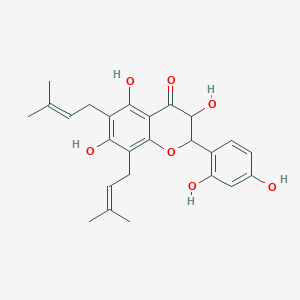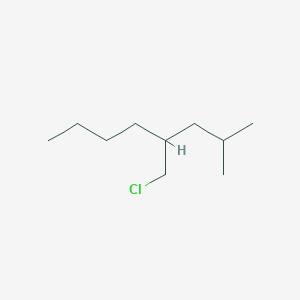
4-(Chloromethyl)-2-methyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2-methyloctane is an organic compound characterized by the presence of a chloromethyl group attached to the fourth carbon of a 2-methyloctane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methyloctane typically involves the chloromethylation of 2-methyloctane. One common method is the reaction of 2-methyloctane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the alkane .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of safer and more environmentally friendly chloromethylating agents, such as methylal and trioxymethylene, can also be employed to minimize the production of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-methyloctane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Amines, ethers, and thioethers.
Oxidation: Alcohols and carboxylic acids.
Reduction: Methyl derivatives.
Scientific Research Applications
4-(Chloromethyl)-2-methyloctane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: Used in the preparation of chloromethylated polymers, which are important in ion-exchange resins and other applications.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form various bioactive compounds.
Industrial Chemistry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-methyloctane involves its reactivity as an electrophile due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)benzoic acid: Similar in having a chloromethyl group but differs in the aromatic ring structure.
4-(Chloromethyl)phenyltrimethoxysilane: Contains a chloromethyl group attached to a phenyl ring with additional functional groups.
4-Chloromethyl styrene: An aromatic compound with a chloromethyl group, used in polymer chemistry.
Uniqueness
4-(Chloromethyl)-2-methyloctane is unique due to its aliphatic structure, which provides different reactivity and applications compared to aromatic chloromethyl compounds. Its linear chain structure allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C10H21Cl |
|---|---|
Molecular Weight |
176.72 g/mol |
IUPAC Name |
4-(chloromethyl)-2-methyloctane |
InChI |
InChI=1S/C10H21Cl/c1-4-5-6-10(8-11)7-9(2)3/h9-10H,4-8H2,1-3H3 |
InChI Key |
AJGPUHRERPKAQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(C)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



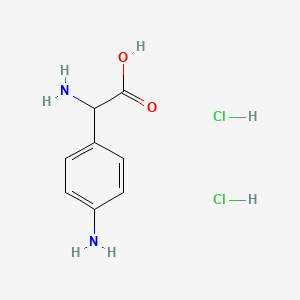
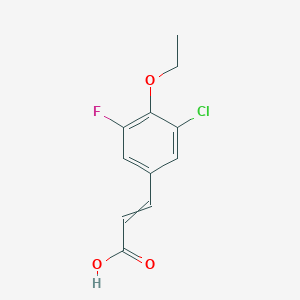
![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B13646899.png)
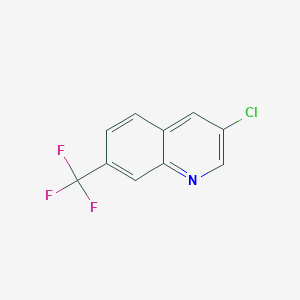
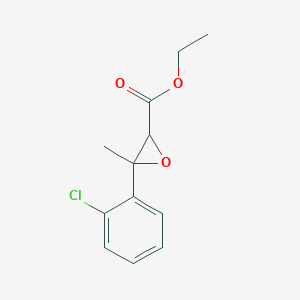
![3-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13646924.png)
